Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide
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Overview
Description
Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide is a complex organic compound that features a benzo[1,3]dioxole ring system fused with a carboxylic acid and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide typically involves multiple steps:
Formation of Benzo[1,3]dioxole-5-carboxylic Acid: This can be achieved through the oxidation of 1,3-benzodioxole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Amide Formation: The carboxylic acid group is then converted to an amide by reacting with (S)-1-hydrazinocarbonyl-2-methyl-propylamine. This step often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[1,3]dioxole ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxole-5-carboxylic acid: A simpler analog without the amide group.
1,3-Benzodioxole-5-carbohydrazide: Similar structure but with a hydrazide group instead of the amide.
Piperonylic acid: Another benzo[1,3]dioxole derivative with different functional groups.
Uniqueness
Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide is unique due to the presence of both the benzo[1,3]dioxole ring and the (S)-1-hydrazinocarbonyl-2-methyl-propyl amide moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide, a derivative of the benzodioxole family, has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C11H13N2O4, with a molecular weight of approximately 237.23 g/mol. The presence of the benzodioxole moiety contributes to its unique biological profile.
Antidiabetic Properties
Research indicates that derivatives of benzo[1,3]dioxole-5-carboxylic acid exhibit significant antidiabetic activity, primarily through the inhibition of the enzyme α-amylase. In vitro studies have shown that these compounds can effectively reduce blood glucose levels by preventing carbohydrate breakdown:
- IC50 Values : Studies report IC50 values in the range of 2.57 to 4.28 µg/mL for α-amylase inhibition, demonstrating potent activity compared to standard inhibitors like acarbose .
Cytotoxic Effects
The cytotoxicity of benzo[1,3]dioxole derivatives has been evaluated against various cancer cell lines. Notably, compounds containing the carboxamide group have shown promising anticancer properties:
- Cancer Cell Lines Tested : HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver) cells.
- Findings : Certain derivatives demonstrated low IC50 values (3.94 to 9.12 mM), indicating effective cytotoxicity against Hep3B cells .
Compound | Cell Line | IC50 (mM) | Effect |
---|---|---|---|
2a | Hep3B | 3.94 | Strong cytotoxicity |
2b | Hep3B | 9.12 | Moderate cytotoxicity |
Antioxidant Activity
The antioxidant potential of benzo[1,3]dioxole derivatives has also been investigated using DPPH-scavenging assays:
- Results : One study reported an IC50 value of 86.3 µM for a related compound, indicating moderate antioxidant activity .
The biological activity of benzo[1,3]dioxole derivatives is attributed to their ability to interact with various biological targets:
- α-Amylase Inhibition : The structural similarity to polyphenols enhances the binding affinity to the enzyme.
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells and modulation of cell cycle progression have been observed in treated cell lines.
Study on Antidiabetic Effects
A recent study synthesized several benzodioxole derivatives and tested their effects on blood glucose levels in diabetic mice. The results showed a significant reduction in blood glucose from 252.2 mg dL to 173.8 mg dL after treatment with a specific derivative, underscoring the potential for developing new antidiabetic medications based on this scaffold .
Cancer Cytotoxicity Evaluation
Another investigation focused on the anticancer properties of various benzodioxole derivatives against Hep3B cells. The study highlighted that compounds with amide functionalities exhibited significantly lower IC50 values compared to other derivatives, suggesting a strong correlation between chemical structure and cytotoxic efficacy .
Properties
Molecular Formula |
C13H17N3O4 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c1-7(2)11(13(18)16-14)15-12(17)8-3-4-9-10(5-8)20-6-19-9/h3-5,7,11H,6,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
InChI Key |
MQZUCSVCQNECPR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)C(C(=O)NN)NC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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